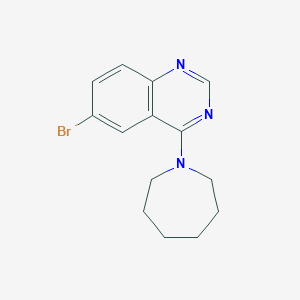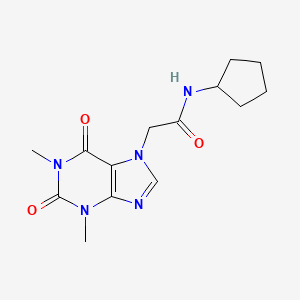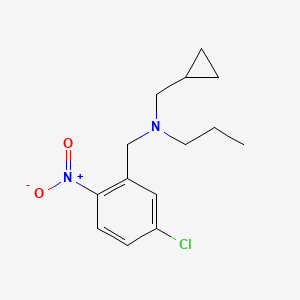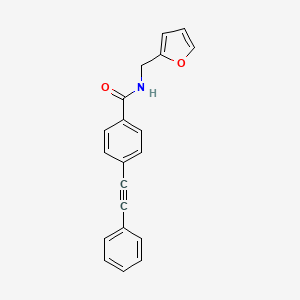
4-(1-azepanyl)-6-bromoquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives often involves palladium-catalyzed reactions, where sequences like ortho alkylation, alkenylation, and intramolecular aza-Michael reaction are combined in a one-pot process to create complex structures including tetrahydroisoquinolines and benzazepines (Ferraccioli, Carenzi, & Catellani, 2004). Another approach utilizes rhodium-catalyzed synthesis, leading to highly functionalized bromo-dihydroisoquinolines through the formation of bromonium ylides (He et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of 4-(1-Azepanyl)-6-bromoquinazoline derivatives can involve various strategies, including the use of NMR and X-ray crystallography to confirm structural integrity and modifications. The synthesis of bromo-4-iodoquinoline, an important intermediate for biologically active compounds, demonstrates the utility of these analytical techniques (Wang et al., 2015).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including the formation of tetrazolyl-substituted dihydroquinazolines through one-pot sequential reactions, demonstrating broad applications in synthesis and medicinal chemistry (Xiong et al., 2022). The regioselective synthesis of bromoquinoline derivatives through cycloaddition reactions highlights the diverse chemical reactivity of these molecules (Tummatorn et al., 2015).
Physical Properties Analysis
The physical properties of 4-(1-Azepanyl)-6-bromoquinazoline derivatives can be determined through crystalline structure analysis, providing insights into their stability, solubility, and intermolecular interactions. Studies on novel bromo-chloro-quinazolinones reveal their crystalline structures and potential for antibacterial activity, further elucidated through Hirshfeld surface analysis (Ouerghi et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-(1-Azepanyl)-6-bromoquinazoline, including its reactivity, stability under various conditions, and interactions with other chemical entities, are crucial for its application in synthesis and drug design. The formation of azaindoles via intramolecular Diels-Alder reaction showcases the compound's versatility in synthetic chemistry (Osano, Jhaveri, & Wipf, 2020).
Propiedades
IUPAC Name |
4-(azepan-1-yl)-6-bromoquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c15-11-5-6-13-12(9-11)14(17-10-16-13)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYDOLVBWQPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241884 |
Source


|
| Record name | 6-Bromo-4-(hexahydro-1H-azepin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Azepanyl)-6-bromoquinazoline 4-(1-azepanyl)-6-quinazolinyl bromide | |
CAS RN |
307538-55-2 |
Source


|
| Record name | 6-Bromo-4-(hexahydro-1H-azepin-1-yl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307538-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-(hexahydro-1H-azepin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5673081.png)
![(2-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5673086.png)
![3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5673087.png)
![N,N-dimethyl-3-{2-[1-(4-methylbenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5673088.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5673102.png)
![(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5673105.png)
![N-ethyl-N-methyl-3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5673114.png)

![3-allyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5673137.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5673162.png)

![4-(2-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5673172.png)